Methyl 6-(methoxymethoxy)-3-oxohexanoate
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Overview
Description
Methyl 6-(methoxymethoxy)-3-oxohexanoate is an organic compound with a complex structure that includes a methoxymethoxy group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methoxymethoxy)-3-oxohexanoate typically involves the esterification of 6-(methoxymethoxy)-3-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methoxymethoxy)-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(methoxymethoxy)-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(methoxymethoxy)-3-oxohexanoate involves its reactivity with various chemical reagents. The methoxymethoxy group can act as a protecting group, while the keto group can participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methoxynicotinate: Similar in structure but with a different functional group arrangement.
6-Methoxymellein: A dihydroisocoumarin with a methoxy group, found in carrots and responsible for bitterness.
Uniqueness
Methyl 6-(methoxymethoxy)-3-oxohexanoate is unique due to its combination of a methoxymethoxy group and a keto group, which provides distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
CAS No. |
112496-95-4 |
---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 6-(methoxymethoxy)-3-oxohexanoate |
InChI |
InChI=1S/C9H16O5/c1-12-7-14-5-3-4-8(10)6-9(11)13-2/h3-7H2,1-2H3 |
InChI Key |
ZMKIVFKFWIROPK-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCC(=O)CC(=O)OC |
Origin of Product |
United States |
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